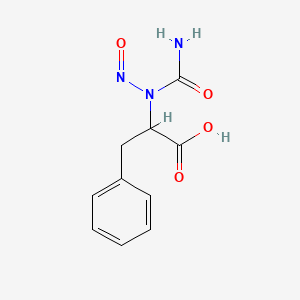
Alanine, N-carbamoyl-N-nitroso-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine, N-carbamoyl-N-nitroso-3-phenyl- is a compound with the molecular formula C10H11N3O4 and a molecular weight of 237.24 g/mol It is a derivative of alanine, an amino acid, and contains both carbamoyl and nitroso functional groups
Vorbereitungsmethoden
The synthesis of Alanine, N-carbamoyl-N-nitroso-3-phenyl- involves several steps One common method includes the protection of the amino group of alanine using a tert-butyl carbamate (Boc) groupThe final step involves the deprotection of the Boc group to yield the desired compound .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. Reaction conditions typically include controlled temperatures and pH levels to ensure the stability of the intermediate and final products.
Analyse Chemischer Reaktionen
Alanine, N-carbamoyl-N-nitroso-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitro compounds, amines, and substituted carbamoyl derivatives .
Wissenschaftliche Forschungsanwendungen
Alanine, N-carbamoyl-N-nitroso-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of Alanine, N-carbamoyl-N-nitroso-3-phenyl- involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound can also generate reactive oxygen species (ROS) through redox reactions, which can induce oxidative stress and damage in cells .
Vergleich Mit ähnlichen Verbindungen
Alanine, N-carbamoyl-N-nitroso-3-phenyl- can be compared with other nitroso and carbamoyl derivatives:
N-Nitrosodimethylamine: A simpler nitroso compound known for its carcinogenic properties.
N-Carbamoyl-β-alanine: A similar compound with a carbamoyl group but lacking the nitroso group.
N-Nitroso-N-methylurea: Another nitroso compound used in cancer research for its mutagenic effects
The uniqueness of Alanine, N-carbamoyl-N-nitroso-3-phenyl- lies in its combination of both nitroso and carbamoyl groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
67792-90-9 |
|---|---|
Molekularformel |
C10H11N3O4 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
2-[carbamoyl(nitroso)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H11N3O4/c11-10(16)13(12-17)8(9(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,16)(H,14,15) |
InChI-Schlüssel |
OLRGOQHCUKOIAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N(C(=O)N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



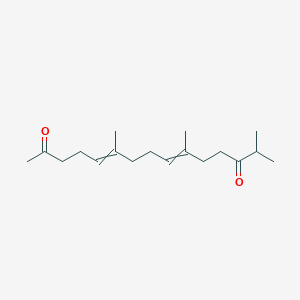

![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)
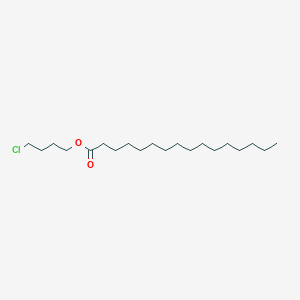

![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine](/img/structure/B14467128.png)
![Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]-](/img/structure/B14467133.png)
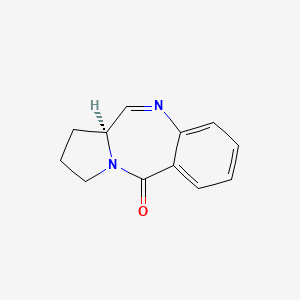
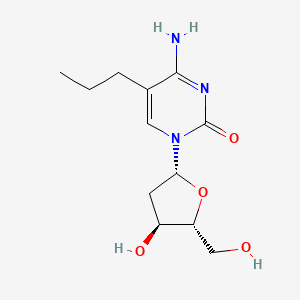
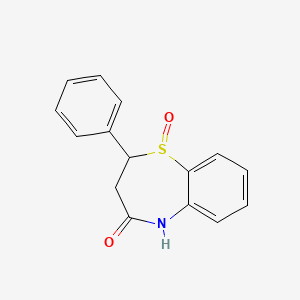

![Diethyl [2-(methylamino)ethyl]phosphonate](/img/structure/B14467151.png)
